molecular formula C11H12N2O2 B13715229 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B13715229
M. Wt: 204.22 g/mol
InChI Key: SBQYDQAULIYSKG-UHFFFAOYSA-N
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Description

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a hydroxyimino group attached to an ethyl side chain, which is further connected to a dihydroquinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable quinoline derivative with an oxime precursor. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require the presence of catalysts or acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce aminoquinoline compounds.

Scientific Research Applications

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.

    Oxime Derivatives: Compounds with hydroxyimino groups attached to different core structures.

Uniqueness

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to its specific combination of a hydroxyimino group and a dihydroquinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that has gained attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a unique hydroxyimino group attached to a dihydroquinolinone framework, which contributes to its reactivity and biological interactions. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} with a molecular weight of 204.22 g/mol . The presence of the hydroxyimino group may enhance its selectivity towards biological targets compared to other derivatives.

Biological Activities

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. A study highlighted that certain quinolone derivatives demonstrated higher efficacy against Staphylococcus aureus and Escherichia coli than traditional antibiotics like ampicillin .

Anticancer Activity

In vitro studies have shown that similar compounds possess anticancer properties. For example, a related compound achieved an IC50 of approximately 1.2 µM against the MCF-7 breast cancer cell line, indicating potent anti-proliferative effects . Mechanistic studies suggested that these compounds may induce apoptosis through intrinsic and extrinsic pathways, as evidenced by cell cycle arrest and activation of pro-apoptotic markers .

Case Studies

Several case studies have documented the biological effects of quinoline derivatives:

  • Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .
  • Anticancer Mechanism Investigation : Research on quinoline derivatives indicated that they could induce cell cycle arrest at the G2/M phase in cancer cells. This was supported by assays measuring the expression levels of apoptotic markers such as Caspase-3 and BAX .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving reaction conditions that optimize yield and purity. The hydroxyimino group allows for further modifications that can enhance biological activity or create new derivatives with distinct properties .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals differences in their biological activities based on structural variations:

Compound NameStructure FeaturesUnique Properties
6-Hydroxy-3,4-dihydroquinolin-2(1H)-oneHydroxy group at position 6Intermediate in drug synthesis
1-Hydroxy-3,4-dihydroquinolin-2(1H)-oneHydroxy group at position 1Exhibits neuroprotective effects
3-Aminoquinolin-2(1H)-oneAmino group at position 3Displays antibacterial activity
7-Hydroxyquinolin-2(1H)-oneHydroxy group at position 7Shows potential anticancer properties

The unique hydroxyimino substitution in this compound may lead to distinct biological activities compared to these derivatives, warranting further exploration .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-(N-hydroxy-C-methylcarbonimidoyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H12N2O2/c1-7(13-15)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6,15H,3,5H2,1H3,(H,12,14)

InChI Key

SBQYDQAULIYSKG-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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